Cas no 2228202-14-8 (1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid)

1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid
- 2228202-14-8
- 1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid
- EN300-1917362
-
- インチ: 1S/C11H12BrNO3/c1-16-9-7(4-8(12)6-13-9)5-11(2-3-11)10(14)15/h4,6H,2-3,5H2,1H3,(H,14,15)
- InChIKey: GBHWGAAVCXKSLZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)CC1(C(=O)O)CC1)OC
計算された属性
- せいみつぶんしりょう: 285.00006g/mol
- どういたいしつりょう: 285.00006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.4Ų
1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917362-0.05g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1917362-0.1g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1917362-0.5g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1917362-10g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1917362-0.25g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1917362-10.0g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1917362-2.5g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1917362-1g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1917362-1.0g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1917362-5.0g |
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropane-1-carboxylic acid |
2228202-14-8 | 5g |
$3562.0 | 2023-05-31 |
1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acidに関する追加情報
1-(5-Bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic Acid: A Comprehensive Overview
The compound 1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid, with CAS number 2228202-14-8, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyridine moiety, and substituents such as bromine and methoxy groups. The combination of these structural elements contributes to its intriguing chemical properties and potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to form stable three-membered rings, which can enhance the rigidity and bioavailability of molecules. The presence of a pyridine ring further adds to the molecule's versatility, as pyridine derivatives are known for their ability to participate in various chemical reactions, including hydrogen bonding and π-π interactions. The bromine and methoxy substituents on the pyridine ring also play crucial roles in modulating the compound's electronic properties and reactivity.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The cyclopropane ring's unique geometry makes it an attractive component for designing novel materials with specific mechanical or electronic properties. Recent advancements in polymer chemistry have demonstrated that incorporating cyclopropane-containing monomers can lead to polymers with enhanced thermal stability and mechanical strength.
The synthesis of 1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. Key steps include the formation of the pyridine ring through cyclization reactions, the introduction of substituents via electrophilic substitution, and the construction of the cyclopropane ring using metal-catalyzed coupling reactions. These methods not only ensure high yields but also allow for precise control over the molecule's stereochemistry.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided valuable insights into its molecular structure, stability, and reactivity under various conditions. Furthermore, computational chemistry methods have been employed to predict its electronic properties and interaction with biological targets, further enhancing our understanding of its potential applications.
In conclusion, 1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid represents a fascinating example of how structural complexity can lead to functional diversity in organic compounds. With ongoing research uncovering new applications and mechanisms of action, this compound continues to be a subject of interest for scientists across multiple disciplines.
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